REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:13]=[CH:12][C:7](N[N+]([O-])=O)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C(O)C.S(=O)(=O)(O)O.[N:22]([O-:24])=[O:23].[Na+]>C(Cl)(Cl)Cl.O>[CH:1]([C:4]1[CH:5]=[C:6]([N+:22]([O-:24])=[O:23])[CH:7]=[CH:12][CH:13]=1)([CH3:2])[CH3:3] |f:3.4|
|
Name
|
4-isopropylnitroaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(N[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the water layer is extracted with an additional 230 ml
|
Type
|
WASH
|
Details
|
washed with 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation through a short vigreau column at atmosphere pressure
|
Type
|
DISTILLATION
|
Details
|
distilled at from 8.6 to 9.0 mm. of Hg
|
Type
|
CUSTOM
|
Details
|
taken at 112° to 128° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |